
Calcium itaconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium itaconate is a calcium salt of itaconic acid, a naturally occurring dicarboxylic acid Itaconic acid is produced through the fermentation of carbohydrates by fungi such as Aspergillus terreus
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium itaconate can be synthesized by reacting itaconic acid with calcium hydroxide or calcium carbonate. The reaction typically occurs in an aqueous medium, where itaconic acid is dissolved in water, and calcium hydroxide or calcium carbonate is added gradually. The reaction mixture is stirred until the formation of this compound is complete, which is indicated by the cessation of gas evolution (if calcium carbonate is used) and the formation of a white precipitate.
Industrial Production Methods
Industrial production of this compound involves the fermentation of carbohydrates using Aspergillus terreus to produce itaconic acid. The itaconic acid is then neutralized with calcium hydroxide or calcium carbonate to form this compound. The product is filtered, washed, and dried to obtain the final compound. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Calcium itaconate undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Polymerization: Reaction with monomers to form polymers.
Decarboxylation: Removal of a carboxyl group to form itaconic anhydride.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Polymerization: Involves initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Decarboxylation: Requires heating in the presence of a catalyst such as zinc oxide.
Major Products Formed
Esterification: Itaconate esters, which are used in the production of plasticizers and resins.
Polymerization: Polyitaconates, which have applications in coatings, adhesives, and biomedical materials.
Decarboxylation: Itaconic anhydride, which is used as an intermediate in organic synthesis.
Scientific Research Applications
Bone Health and Osteogenic Potential
Osteoblast Stimulation
Recent studies have demonstrated that calcium itaconate can enhance osteoblast activity, which is crucial for bone formation. Itaconate stimulates osteogenic differentiation in both human and murine osteoblasts by upregulating genes associated with bone formation, such as Runx2 and Col1a1. This effect is observed through increased alkaline phosphatase activity and calcium deposition in cultured osteoblasts . Additionally, itaconate supplementation has been shown to increase bone formation in mice models, indicating its potential as a therapeutic agent for osteoporosis and other bone-related disorders.
Mechanism of Action
The mechanism behind the osteogenic effects of this compound involves the modulation of metabolic pathways. Itaconate influences the tricarboxylic acid cycle, leading to increased succinate levels within osteoblasts. This metabolic shift is essential for promoting osteogenic differentiation while simultaneously inhibiting cell proliferation during the differentiation phase .
Anti-inflammatory Properties
Cytokine Regulation
this compound has been implicated in the regulation of inflammatory responses. It has been shown to modulate cytokine production, particularly interleukin-6 (IL-6), in various inflammatory models. Research indicates that administration of itaconate can enhance IL-10 production while controlling systemic levels of pro-inflammatory cytokines like IL-1β and interferon-gamma (IFNγ) . These properties suggest that this compound could serve as a therapeutic agent for conditions characterized by chronic inflammation.
Applications in Disease Models
In preclinical models, this compound has demonstrated protective effects against sepsis and viral infections by modulating immune responses and reducing inflammatory damage . Its ability to influence macrophage activation and polarization further underscores its potential as an anti-inflammatory agent .
Industrial Applications
Biopolymer Production
this compound is not only significant in biomedical applications but also holds promise in industrial sectors. It can be utilized in the production of biopolymers, which are environmentally friendly alternatives to conventional plastics. The unique chemical structure of itaconate allows for its use in creating crosslinked materials that exhibit desirable mechanical properties .
Textile Industry
In the textile sector, this compound can be employed as a crosslinking agent for cotton cellulose, enhancing fabric durability and water resistance. Its application in textile treatments may lead to sustainable practices by reducing reliance on synthetic chemicals .
Case Studies
Mechanism of Action
Calcium itaconate exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the activity of succinate dehydrogenase, reducing the production of pro-inflammatory cytokines.
Antimicrobial: Disrupts microbial metabolism by inhibiting key enzymes in the tricarboxylic acid cycle.
Metabolic Regulation: Modulates the activity of enzymes involved in the tricarboxylic acid cycle, influencing cellular energy production and redox balance.
Comparison with Similar Compounds
Calcium itaconate is structurally similar to other dicarboxylates such as succinate, fumarate, and malonate. it is unique in its ability to undergo polymerization and esterification reactions, making it valuable in the production of biodegradable polymers and specialty chemicals. Additionally, its role in metabolic regulation and immune response sets it apart from other dicarboxylates.
List of Similar Compounds
- Succinate
- Fumarate
- Malonate
- Phosphoenolpyruvate
Biological Activity
Calcium itaconate is a derivative of itaconic acid, a compound with significant biological activity and potential therapeutic applications. This article explores the biological mechanisms, effects, and research findings surrounding this compound, particularly focusing on its role in bone metabolism, immune response modulation, and cellular signaling.
Overview of this compound
This compound is formed by the reaction of itaconic acid with calcium ions. Itaconic acid itself is recognized for its immunomodulatory properties and its role as a metabolic regulator. Recent studies have highlighted the importance of this compound in enhancing bone formation and modulating immune responses.
-
Bone Metabolism :
- This compound has been shown to stimulate osteoblast activity, which is crucial for bone formation. Research indicates that itaconate promotes osteogenic differentiation in both human and murine osteoblasts by enhancing the expression of key osteogenic markers such as RUNX2 and COL1A1. This effect is associated with increased calcium deposition and alkaline phosphatase activity in treated cells .
-
Immune Modulation :
- Itaconate acts as an immunometabolite that can influence macrophage activation. Studies have demonstrated that itaconate stimulates the OXGR1 receptor, leading to increased cytosolic calcium levels and activation of ERK signaling pathways in immune cells. This modulation can enhance mucociliary clearance during respiratory immune responses .
- Cellular Signaling :
Case Studies
- Osteoblast Differentiation : In vitro studies demonstrated that treatment with itaconate resulted in a dose-dependent increase in osteoblast differentiation markers and reduced cell proliferation during the differentiation phase. This suggests that this compound not only promotes bone formation but also regulates the cell cycle of osteoblasts .
- Macrophage Activation : Research involving macrophages showed that itaconate can inhibit NLRP3 inflammasome activation, suggesting a protective role against inflammatory diseases. This property underscores its potential therapeutic applications in conditions characterized by chronic inflammation .
Data Tables
Biological Activity | Effect | Mechanism |
---|---|---|
Osteoblast Activation | Increased bone formation | Stimulates RUNX2 and COL1A1 expression |
Immune Response Modulation | Enhanced mucociliary clearance | Activates OXGR1 receptor |
NLRP3 Inflammasome Inhibition | Reduced inflammation | Modulates macrophage activation |
Properties
Molecular Formula |
C5H4CaO4 |
---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
calcium;2-methylidenebutanedioate |
InChI |
InChI=1S/C5H6O4.Ca/c1-3(5(8)9)2-4(6)7;/h1-2H2,(H,6,7)(H,8,9);/q;+2/p-2 |
InChI Key |
XOCSOTJWKWOFLU-UHFFFAOYSA-L |
Canonical SMILES |
C=C(CC(=O)[O-])C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.